Petromurin C

Description

Structure

3D Structure

Properties

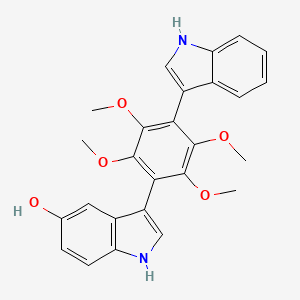

IUPAC Name |

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-30-23-21(17-12-27-19-8-6-5-7-15(17)19)24(31-2)26(33-4)22(25(23)32-3)18-13-28-20-10-9-14(29)11-16(18)20/h5-13,27-29H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQIGLORIRGXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=C4C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Petromurin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromurin C, a bis-indolyl benzenoid natural product, has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, isolation, and putative biosynthetic pathway. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, offering insights for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction

Natural products remain a cornerstone of drug discovery, providing structurally diverse scaffolds with potent biological activities. Among these, metabolites from marine-derived microorganisms have emerged as a promising source of novel therapeutic agents. This compound, a secondary metabolite, exemplifies the potential of this ecological niche. This guide delves into the fundamental aspects of this compound's origin, from its microbial source to its molecular interactions within human cells.

Source Organism and Isolation

This compound is a secondary metabolite produced by the fungus Aspergillus candidus, specifically the strain designated as KUFA 0062.[1][2][3] This fungal strain was isolated from a marine sponge of the genus Epipolasis. The sponge was collected from a coral reef in the Similan Island National Park, located in the Phang-Nga province of Southern Thailand.[1] An earlier report also mentions the isolation of this compound from Petromyces muricatus.[4][5]

Fungal Fermentation and Extraction

The production of this compound is achieved through the cultivation of Aspergillus candidus KUFA 0062 in a suitable nutrient-rich medium. The following is a representative protocol for the fermentation and extraction process.

Experimental Protocol: Fungal Fermentation and Extraction

-

Inoculum Preparation: A pure culture of Aspergillus candidus KUFA 0062 is grown on a solid agar medium (e.g., Potato Dextrose Agar) to obtain a sufficient amount of mycelia and spores.

-

Fermentation: A portion of the mature fungal culture is used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium). The culture is incubated for a period of 2-4 weeks under controlled temperature and agitation to promote the production of secondary metabolites.

-

Extraction: Following incubation, the fungal biomass and the culture broth are separated. The broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites, including this compound. The fungal mycelium can also be extracted separately with a solvent like methanol or ethyl acetate to recover any intracellularly stored compounds.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract containing a mixture of fungal metabolites is subjected to a series of chromatographic techniques to isolate this compound in its pure form.

Experimental Protocol: Purification of this compound

-

Initial Fractionation: The crude extract is typically subjected to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to separate the components based on their polarity.

-

Further Chromatographic Separation: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay if applicable, are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20.

-

Final Purification: The final purification is often achieved using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of water and acetonitrile or methanol.

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed chemical structure:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular scaffold.

-

-

Other Spectroscopic Techniques: Infrared (IR) spectroscopy can provide information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy can give insights into the chromophoric system of the molecule.

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound in Aspergillus candidus has not been fully characterized, a putative pathway can be proposed based on the biosynthesis of structurally related bis-indolylquinones, such as terrequinone A. The biosynthesis is believed to start from the amino acid L-tryptophan.

Putative Biosynthetic Pathway of this compound

// Nodes L_Tryptophan [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPA [label="Indole-3-pyruvic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bis_indolyl_core [label="Bis-indolyl intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Petromurin_C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Tryptophan -> IPA [label="Aminotransferase"]; IPA -> Dimerization; Dimerization -> Bis_indolyl_core [label="Nonribosomal Peptide\nSynthetase (NRPS)-like enzyme"]; Bis_indolyl_core -> Oxidation; Oxidation -> Petromurin_C [label="Oxidoreductase"]; } dot Figure 1: Putative biosynthetic pathway of this compound.

The proposed pathway involves the following key steps:

-

Conversion of L-tryptophan: An aminotransferase likely converts L-tryptophan to indole-3-pyruvic acid.

-

Dimerization: A nonribosomal peptide synthetase (NRPS)-like enzyme is proposed to catalyze the dimerization of two indole-3-pyruvic acid molecules to form the characteristic bis-indolyl core structure.

-

Oxidative Modifications: A series of enzymatic oxidation reactions, likely catalyzed by oxidoreductases, would then modify the core structure to yield the final this compound molecule.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and autophagy in cancer cells.

Induction of Apoptosis

This compound triggers the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathway: this compound-Induced Apoptosis

// Nodes Petromurin_C [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1\n(Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase37 [label="Caspase-3/7\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Petromurin_C -> Mcl1 [label="Downregulation", color="#EA4335"]; Mcl1 -> Mitochondrion [label="Inhibition", style=dashed, arrowhead=tee, color="#5F6368"]; Petromurin_C -> Mitochondrion [label="Induces Mitochondrial\nMembrane Potential Loss", color="#EA4335"]; Mitochondrion -> Caspase9 [label="Activation", color="#34A853"]; Caspase9 -> Caspase37 [label="Activation", color="#34A853"]; Caspase37 -> Apoptosis [label="Execution", color="#34A853"]; } dot Figure 2: Signaling pathway of this compound-induced apoptosis.

Key molecular events in this pathway include:

-

Downregulation of Mcl-1: this compound leads to a decrease in the levels of the anti-apoptotic protein Mcl-1.[1][2]

-

Mitochondrial Dysfunction: This leads to a loss of mitochondrial membrane potential.

-

Caspase Activation: The initiator caspase-9 is activated, which in turn activates the executioner caspases-3 and -7, leading to the dismantling of the cell.[1]

Induction of Autophagy

In addition to apoptosis, this compound also induces autophagy, a cellular process of self-digestion. The interplay between autophagy and apoptosis in the context of this compound treatment is an area of ongoing research.

Experimental Workflow: Investigating Autophagy

// Nodes Cancer_Cells [label="Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Staining [label="Stain with\nautophagy markers\n(e.g., LC3-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Microscopy [label="Fluorescence\nMicroscopy", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\nfor LC3-II", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify\nautophagosome\nformation", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cancer_Cells -> Treatment; Treatment -> Staining; Staining -> Microscopy; Treatment -> Western_Blot; Microscopy -> Analysis; Western_Blot -> Analysis; } dot Figure 3: Experimental workflow for studying this compound-induced autophagy.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | ~30-50 | [1] |

| U937 | Histiocytic Lymphoma | >50 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 34.8 | [1] |

| A549 | Lung Carcinoma | >100 | [1] |

| MCF-7 | Breast Adenocarcinoma | 94.8 | [1] |

Table 1: Cytotoxic activity (IC₅₀ values) of this compound against various human cancer cell lines.

Conclusion

This compound, a bis-indolyl benzenoid derived from the marine sponge-associated fungus Aspergillus candidus KUFA 0062, represents a promising scaffold for the development of novel anticancer agents. Its origin from a unique marine ecological niche underscores the importance of exploring such environments for new drug leads. The elucidation of its putative biosynthetic pathway and its mechanism of action involving the induction of apoptosis and autophagy provides a solid foundation for future research, including synthetic derivatization and preclinical development. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure elucidation [imserc.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

Petromurin C: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromurin C, a bis-indolyl benzenoid secondary metabolite, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties, particularly against acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the marine sponge-associated fungus Aspergillus candidus KUFA0062. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents its structural and biological data in a clear, structured format. Furthermore, this document illustrates the key signaling pathways implicated in its mechanism of action and provides detailed methodologies for the crucial experiments that have defined its bioactivity profile.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, particularly those from unique ecological niches such as the marine environment, are prolific producers of a diverse array of bioactive secondary metabolites. Aspergillus candidus, a fungus known for producing various bioactive compounds, has been identified as a source of this compound. Specifically, the strain KUFA0062, isolated from the marine sponge Epipolasis sp., has been a key organism for obtaining this compound[1][2][3]. This compound was identified as a bis-indolyl benzenoid and has demonstrated significant cytotoxic effects across a range of cancer cell lines[1][4]. More recent and in-depth studies have highlighted its potential as a therapeutic agent for FLT3-ITD-positive Acute Myeloid Leukemia (AML), where it induces protective autophagy and apoptosis[3][5][6]. This guide serves as a technical resource, consolidating the available data on the discovery, isolation, and biological characterization of this compound.

Discovery and Isolation from Aspergillus candidus KUFA0062

The isolation of this compound from Aspergillus candidus KUFA0062 involves a multi-step process encompassing fungal fermentation, extraction of the secondary metabolites, and subsequent chromatographic purification.

Fungal Strain

-

Source: Isolated from the marine sponge Epipolasis sp. collected from a coral reef at Similan Island National Park, Phang-Nga province, Southern Thailand[1][7].

Experimental Workflow for Isolation

References

- 1. mdpi.com [mdpi.com]

- 2. researchportal.lih.lu [researchportal.lih.lu]

- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Petromurin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromurin C, a bis-indolyl benzenoid natural product, has emerged as a compound of significant interest in cancer research, particularly for its pro-apoptotic and autophagic activities in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays and visualizations of its signaling pathways are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound was first isolated from the marine-derived fungus Aspergillus candidus KUFA0062, which was found in the marine sponge Epipolasis sp.[1][2]. Its chemical structure was elucidated through spectroscopic analysis.

Table 1: Physicochemical and In Silico Drug-Likeness Properties of this compound [1][3]

| Property | Value | Reference |

| Chemical Structure | [1] | |

| Molecular Formula | C26H24N2O6 | [4] |

| Molecular Weight | 444.49 g/mol | [3] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

| LogP | >5 | [5] |

Note: The LogP value suggests low lipophilicity.

Unfortunately, specific 1H and 13C NMR and mass spectrometry data for this compound are not publicly available in the searched literature. Researchers are directed to the primary literature for more detailed spectroscopic information[4][6].

Biological Activity and Mechanism of Action

This compound exhibits significant anti-leukemic activity, primarily through the induction of apoptosis and autophagy in AML cells, particularly those harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation[1][2].

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

This compound triggers programmed cell death by activating the intrinsic mitochondrial apoptosis pathway[5]. This process is characterized by:

-

Downregulation of Mcl-1: this compound selectively reduces the expression of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. The levels of other anti-apoptotic proteins like Bcl-2 and Bcl-xL remain largely unaffected[5].

-

Activation of Caspases: The decrease in Mcl-1 leads to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis[5].

Induction of Protective Autophagy

In addition to apoptosis, this compound also induces the formation of cytoplasmic vesicles, a hallmark of autophagy, in AML cells[1]. Interestingly, this autophagic response appears to be a protective mechanism, as inhibition of autophagy with agents like bafilomycin A1 enhances this compound-induced cell death[1].

Synergistic Effects with Gilteritinib

This compound demonstrates a synergistic anti-cancer effect when used in combination with gilteritinib, a clinically approved FLT3 inhibitor[1][7]. This combination leads to a more pronounced induction of apoptosis in FLT3-ITD positive AML cells compared to either agent alone[1].

Table 2: In Vitro Activity of this compound on AML Cell Lines [1]

| Cell Line | Genotype | Assay | IC50 / Effect | Treatment Duration |

| MV4-11 | FLT3-ITD | Cell Viability | ~30 µM | 72 h |

| U937 | FLT3-WT | Cell Viability | >50 µM | 72 h |

| MV4-11 | FLT3-ITD | Colony Formation | Significant reduction at 30 µM | - |

| MV4-11 | FLT3-ITD | Apoptosis (Hoechst/PI) | 41.7% cell death at 50 µM | 24 h |

| MV4-11 | FLT3-ITD | Caspase-3/7 Activation | 6.6-fold increase at 50 µM | 24 h |

| U937 | FLT3-WT | Caspase-3/7 Activation | 2.6-fold increase at 50 µM | 24 h |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (Trypan Blue Exclusion)

Protocol:

-

Seed acute myeloid leukemia (AML) cells (e.g., MV4-11, U937) in 6-well plates at a density of 2 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 50 µM) and a vehicle control.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, harvest the cells by centrifugation.

-

Resuspend the cell pellet in phosphate-buffered saline (PBS).

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100%.

Colony Formation Assay

Protocol:

-

Prepare a single-cell suspension of AML cells.

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete medium.

-

Treat the cells with the desired concentrations of this compound.

-

Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.

-

After the incubation period, gently wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) and analyze the colony size.

Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)

Protocol:

-

Seed and treat AML cells with this compound as described for the viability assay.

-

After the desired treatment period (e.g., 24 hours), harvest the cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in a binding buffer.

-

Add Hoechst 33342 solution (to a final concentration of 1 µg/mL) and Propidium Iodide (PI) solution (to a final concentration of 5 µg/mL).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a fluorescence microscope or flow cytometer.

-

Live cells: Blue chromatin with organized structure.

-

Apoptotic cells: Bright blue, condensed, or fragmented chromatin.

-

Necrotic cells: Red and blue staining.

-

Caspase-3/7 Activity Assay

Protocol:

-

Seed and treat AML cells with this compound.

-

After treatment, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Add the caspase-3/7 substrate (e.g., a luminogenic substrate containing the DEVD sequence) to the cell lysate.

-

Incubate at room temperature to allow for the cleavage of the substrate by active caspases.

-

Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

-

Normalize the signal to the protein concentration of the lysate.

Western Blot Analysis

Protocol:

-

Treat AML cells with this compound and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Mcl-1, Bcl-2, Bcl-xL, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Conclusion

This compound is a promising natural product with potent anti-leukemic properties. Its ability to induce apoptosis through the intrinsic mitochondrial pathway and its synergistic activity with established anti-cancer agents like gilteritinib highlight its potential for further drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate continued research into the therapeutic applications of this compound and its analogs. Further investigation into its complete spectroscopic characterization and in vivo efficacy is warranted.

References

- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [mdpi.com]

- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 [mdpi.com]

- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Petromurin C in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular mechanisms underlying the anticancer effects of Petromurin C, a marine-derived natural product. The information presented is based on preclinical studies in acute myeloid leukemia (AML) cell lines, with a focus on its role in inducing apoptosis and autophagy.

Core Mechanism of Action

This compound, isolated from the marine-derived fungus Aspergillus candidus KUFA0062, demonstrates significant anti-leukemic activity, particularly in cancer cells with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations.[1][2][3] Its primary mechanism involves the induction of apoptotic cell death through the intrinsic, or mitochondrial, pathway.[1][2][3][4][5] Concurrently, this compound triggers a protective autophagic response at early treatment stages.[1][2][3][4][5]

Data Presentation: Quantitative Effects of this compound

The cytotoxic and cytostatic effects of this compound have been quantified in various AML cell lines. The data below summarizes key findings from these studies.

Table 1: Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (µM) after 72h | Reference |

| MV4-11 | FLT3-ITD | 29.8 | [1] |

| U937 | FLT3-WT | 46.2 | [1] |

Table 2: Pro-Apoptotic Effects of this compound in MV4-11 Cells (24h treatment)

| Concentration (µM) | Apoptotic Cell Death (%) | Caspase 3/7 Activation (fold increase) | Mcl-1 Downregulation (%) | Mitochondrial Membrane Potential Loss (%) | Reference |

| 30 | Not specified | Not specified | 61.4 | Not specified | [1] |

| 50 | 41.7 | 6.6 | 77.1 | 42.7 | [1] |

Table 3: Effect of Autophagy Inhibition on this compound-Induced Cell Death in MV4-11 Cells

| Treatment | Cell Death (%) | Reference |

| This compound alone | 7.3 | [1] |

| This compound + Bafilomycin A1 | 28.1 | [1] |

Signaling Pathways

This compound's induction of apoptosis is mediated through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Mcl-1 and subsequent activation of initiator and effector caspases.

Caption: this compound induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

1. Cell Viability and Proliferation Assay (Trypan Blue Exclusion)

-

Cell Lines: MV4-11 (FLT3-ITD) and U937 (FLT3 wild-type) acute myeloid leukemia cells.

-

Treatment: Cells were seeded and treated with increasing concentrations of this compound for up to 72 hours.

-

Procedure: At specified time points, cells were harvested and stained with Trypan Blue. The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

-

Data Analysis: The concentration that reduced cell viability and proliferation by 50% (IC50) was calculated.

2. Apoptosis Detection (Hoechst/PI Staining)

-

Objective: To visualize nuclear morphology changes characteristic of apoptosis.

-

Reagents: Hoechst 33342 and Propidium Iodide (PI).

-

Procedure:

-

AML cells were treated with this compound for 24 hours. A pan-caspase inhibitor, zVAD-FMK (50 µM), was used in some conditions to determine caspase dependency.

-

Cells were co-stained with Hoechst 33342 and PI.

-

Nuclear condensation and fragmentation were observed using fluorescence microscopy.

-

-

Interpretation: Hoechst stains the nuclei of all cells, while PI only enters cells with compromised membranes (late apoptotic or necrotic). Apoptotic cells exhibit condensed or fragmented nuclei.

3. Caspase Activity Assay

-

Objective: To quantify the activation of effector caspases 3 and 7.

-

Procedure:

-

MV4-11 and U937 cells were treated with this compound for 24 hours.

-

A luminogenic substrate for caspase-3/7 was added to the cell lysates.

-

The luminescence, which is proportional to caspase activity, was measured using a luminometer.

-

-

Data Analysis: Results were expressed as a fold increase in caspase activity compared to untreated control cells.

4. Western Blotting for Apoptotic Proteins

-

Objective: To determine the expression levels of key apoptosis-regulating proteins.

-

Procedure:

-

MV4-11 cells were treated with 30 µM and 50 µM of this compound for 24 hours.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against Mcl-1, Bcl-2, and Bcl-xL, followed by HRP-conjugated secondary antibodies.

-

Protein bands were visualized using a chemiluminescence detection system.

-

-

Analysis: Band intensities were quantified and normalized to a loading control (e.g., β-actin).

5. Mitochondrial Membrane Potential (MMP) Assay

-

Objective: To assess mitochondrial dysfunction.

-

Reagent: MitoTracker Red CMXRos.

-

Procedure:

-

MV4-11 cells were treated with this compound for 24 hours.

-

Cells were stained with MitoTracker Red CMXRos.

-

The fluorescence intensity was measured by flow cytometry (FACS).

-

-

Interpretation: A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of intrinsic apoptosis.

Experimental Workflow

The general workflow for investigating the anticancer effects of this compound is outlined below.

References

- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.lih.lu [researchportal.lih.lu]

- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib. | Sigma-Aldrich [sigmaaldrich.cn]

Petromurin C in FLT3-ITD-Positive Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) characterized by the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation presents a significant therapeutic challenge, often associated with a poor prognosis.[1][2] The marine-derived natural product, Petromurin C, has emerged as a compound of interest with demonstrated anti-leukemic properties in FLT3-ITD-positive AML models.[3][4] Isolated from the marine fungus Aspergillus candidus KUFA0062, this compound induces apoptosis and protective autophagy in AML cells.[2][3] This technical guide provides an in-depth analysis of this compound's effects, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Furthermore, this document explores the synergistic potential of this compound with the clinically approved FLT3 inhibitor, gilteritinib.[4]

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.[2][3] This is accompanied by the induction of an early protective autophagic response.[3] A key event in the apoptotic cascade initiated by this compound is the significant downregulation of the anti-apoptotic protein Mcl-1.[5] The reduction in Mcl-1 levels, without concurrent changes in Bcl-2 and Bcl-xL, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial stress.[5][6] This triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, culminating in the cleavage of cellular substrates such as PARP-1 and the execution of the apoptotic program.[7]

Figure 1: Proposed mechanism of this compound-induced apoptosis in FLT3-ITD AML cells.

Quantitative Data Summary

The anti-leukemic activity of this compound has been quantified in the FLT3-ITD positive cell line MV4-11 and the FLT3 wild-type cell line U937.

Table 1: Cytotoxicity (IC50) and Growth Inhibition (GI50) of this compound[1]

| Cell Line | Time Point | IC50 (µM) | GI50 (µM) |

| MV4-11 | 24 h | > 50 | 44.5 ± 2.4 |

| 48 h | 29.3 ± 1.8 | 25.1 ± 1.5 | |

| 72 h | 21.8 ± 1.2 | 19.3 ± 0.9 | |

| U937 | 24 h | > 50 | > 50 |

| 48 h | 42.4 ± 3.1 | 38.6 ± 2.9 | |

| 72 h | 33.1 ± 2.5 | 29.7 ± 2.1 |

Data are presented as mean ± SD.

Table 2: Induction of Apoptosis and Caspase Activity by this compound in MV4-11 Cells at 24h[4][7]

| This compound (µM) | Apoptotic Cells (%) | Caspase-3/7 Activation (Fold Change) |

| 0 | - | 1.0 |

| 10 | - | ~1.5 |

| 30 | - | ~2.5 |

| 50 | 41.7 | 6.6 |

Apoptosis was quantified by Hoechst/PI staining. Caspase activity was measured using a luminescent assay.

Table 3: Effect of this compound on Anti-apoptotic Protein Levels in MV4-11 Cells at 24h[5]

| This compound (µM) | Mcl-1 (% of Control) | Bcl-2 (% of Control) | Bcl-xL (% of Control) |

| 30 | 38.6 | No significant change | No significant change |

| 50 | 22.9 | No significant change | No significant change |

Protein levels were determined by Western blot analysis.

Table 4: Synergistic Effects of this compound and Gilteritinib on Cell Death in MV4-11 Cells at 24h[4][8]

| This compound (µM) | Gilteritinib (nM) | Combination Index (CI) | Effect |

| 30 | 250 | < 1 | Synergy |

| 30 | 500 | < 1 | Synergy |

| 50 | 100 | < 1 | Synergy |

| 50 | 250 | < 1 | Synergy |

| 50 | 500 | < 1 | Synergy |

CI values were calculated using the Chou-Talalay method based on Hoechst/PI staining results. CI < 1 indicates synergy.

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the effects of this compound.

Cell Culture and Reagents

-

Cell Lines: MV4-11 (FLT3-ITD positive) and U937 (FLT3 wild-type) human AML cell lines were used.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

Cell Viability and Proliferation Assay (Trypan Blue Exclusion)

-

Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

Treat cells with increasing concentrations of this compound (0-50 µM) for 24, 48, and 72 hours.

-

At each time point, harvest the cells and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability as (viable cell count / total cell count) x 100%.

-

Determine the IC50 (concentration that inhibits 50% of cell viability) and GI50 (concentration that inhibits 50% of cell growth) values.

Figure 2: General experimental workflow for assessing cell viability and proliferation.

Apoptosis Assay (Hoechst 33342/Propidium Iodide Staining)

-

Seed MV4-11 and U937 cells and treat with various concentrations of this compound for the desired time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a binding buffer.

-

Add Hoechst 33342 (a cell-permeable dye that stains the condensed chromatin of apoptotic cells blue) and Propidium Iodide (PI, a cell-impermeable dye that stains the nuclei of dead cells red) to the cell suspension.

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Analyze the stained cells using fluorescence microscopy or flow cytometry.

-

Quantify the percentage of apoptotic cells (bright blue, condensed nuclei) and necrotic/late apoptotic cells (red nuclei).

Western Blot Analysis

-

Treat MV4-11 cells with this compound for 24 hours.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, cleaved caspase-9, cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Caspase-3/7 Activity Assay

-

Seed cells in a 96-well plate and treat with this compound.

-

After the treatment period, add a luminogenic substrate for caspase-3 and -7 to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the fold change in caspase activity relative to untreated control cells.

Synergy Analysis

-

Treat MV4-11 cells with a matrix of concentrations of this compound and gilteritinib, both alone and in combination.

-

After 24 hours, assess cell death using the Hoechst/PI staining method.

-

Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).[8] A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Figure 3: Logical relationship of the synergistic action of this compound and Gilteritinib.

Conclusion

This compound demonstrates significant anti-leukemic activity against FLT3-ITD-positive AML cells by inducing apoptosis through the mitochondrial pathway, primarily via the downregulation of Mcl-1. The compound shows greater efficacy in FLT3-mutated cells compared to wild-type cells. Furthermore, this compound acts synergistically with the FLT3 inhibitor gilteritinib, suggesting a potential combination therapy strategy for this high-risk AML subtype. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and similar natural products in the context of FLT3-ITD-positive AML. Further in vivo studies are warranted to validate these promising preclinical findings.

References

- 1. genscript.com [genscript.com]

- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Silico Analysis of Petromurin C: A Technical Guide to Drug-Likeness Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of the drug-likeness properties of Petromurin C, a bis-indolyl benzenoid fungal metabolite with demonstrated anti-cancer properties. The document outlines the methodologies for evaluating key physicochemical and pharmacokinetic parameters, presents available data for this compound, and visualizes the computational workflow and its known signaling pathways. This guide serves as a template for researchers conducting similar computational assessments in the early phases of drug discovery.

Introduction

This compound, a natural product isolated from the marine-derived fungus Aspergillus candidus, has shown promising cytotoxic activity against various cancer cell lines.[1] Early assessment of a compound's drug-likeness is a critical step in the drug discovery pipeline, helping to identify candidates with a higher probability of success in clinical trials by predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In silico methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and reducing late-stage attrition.

This guide details the computational analysis of this compound's drug-likeness, focusing on established principles such as Lipinski's Rule of Five and a broader range of ADMET properties.

Data Presentation: Physicochemical and ADMET Properties of this compound

The following tables summarize the key in silico predicted properties of this compound. Table 1 details the parameters of Lipinski's Rule of Five, while Table 2 provides a template for a more extensive ADMET profile.

Table 1: this compound - Lipinski's Rule of Five Analysis [2]

| Property | Predicted Value | Lipinski's Guideline | Compliance |

| Molecular Weight (MW) | 444.49 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 5.26 | ≤ 5 | No |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 7 | ≤ 10 | Yes |

Table 2: Comprehensive In Silico ADMET Profile of this compound (Representative Analysis)

| ADMET Property | Category | Predicted Value | Standard Guideline/Interpretation |

| Absorption | Aqueous Solubility (LogS) | Data not available | > -4: Soluble; < -6: Poorly soluble |

| Blood-Brain Barrier (BBB) Permeability | Data not available | Classifier (BBB+ or BBB-) and LogBB value | |

| Human Intestinal Absorption (HIA) | Data not available | % Absorption (e.g., > 80% is high) | |

| Distribution | Plasma Protein Binding (PPB) | Data not available | % Bound (e.g., > 90% is high) |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Data not available | Inhibitor/Non-inhibitor for major isoforms (e.g., CYP2D6, CYP3A4) |

| Excretion | Total Clearance | Data not available | ml/min/kg |

| Toxicity | AMES Mutagenicity | Data not available | Mutagenic/Non-mutagenic |

| hERG Inhibition | Data not available | Risk level (Low, Medium, High) | |

| Hepatotoxicity | Data not available | Toxic/Non-toxic |

Experimental Protocols: In Silico Methodologies

This section details the standard computational methods used to predict the drug-likeness and ADMET properties of a compound like this compound.

Molecular Structure Preparation

The first step in any in silico analysis is to obtain the 2D or 3D structure of the molecule. The structure of this compound can be obtained from chemical databases such as PubChem or by using its SMILES (Simplified Molecular Input Line Entry System) string. This structure serves as the input for all subsequent prediction software.

Calculation of Physicochemical Properties (Lipinski's Rule of Five)

The parameters for Lipinski's Rule of Five are calculated using various computational algorithms:

-

Molecular Weight (MW): Calculated by summing the atomic weights of all atoms in the molecular formula.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. It is commonly calculated using methods like ALOGP, XLOGP3, or consensus LogP, which are based on atomic contributions or fragment-based methods.

-

Hydrogen Bond Donors: The number of hydrogen atoms attached to electronegative atoms (typically nitrogen and oxygen).

-

Hydrogen Bond Acceptors: The number of nitrogen and oxygen atoms.

These calculations are typically performed using software packages such as MOE (Molecular Operating Environment), Schrödinger's QikProp, or web-based tools like SwissADME.

Prediction of ADMET Properties

A comprehensive ADMET profile is predicted using a variety of computational models, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches.

-

Aqueous Solubility (LogS): Predicted using models trained on large datasets of experimentally determined solubility values. These models often use topological polar surface area (TPSA) and LogP as descriptors.

-

Blood-Brain Barrier (BBB) Permeability: Predicted using models that consider factors like molecular size, polarity, and hydrogen bonding capacity. These can be classification models (predicting BBB+ or BBB-) or regression models (predicting the log of the brain/blood concentration ratio, LogBB).

-

Cytochrome P450 (CYP) Inhibition: Models are trained to predict whether a compound is likely to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for assessing potential drug-drug interactions.

-

Toxicity Prediction: Various models are available to predict different toxicity endpoints:

-

AMES Mutagenicity: Predicts the mutagenic potential of a compound by identifying structural alerts associated with mutagenicity.

-

hERG Inhibition: Predicts the potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

-

Hepatotoxicity: Predicts the potential for a compound to cause liver damage.

-

Popular software for these predictions includes ADMET Predictor®, DEREK Nexus, and various open-access web servers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in silico analysis of a drug candidate's properties, starting from its chemical structure.

Caption: Workflow for in silico drug-likeness analysis.

Signaling Pathway of this compound in Cancer Cells

This compound has been shown to induce protective autophagy and apoptosis in acute myeloid leukemia (AML) cells. The following diagram depicts the key elements of the signaling pathway involved.[1][3]

Caption: Signaling pathway of this compound-induced apoptosis and autophagy.

Discussion and Conclusion

The in silico analysis of this compound reveals that it generally complies with Lipinski's Rule of Five, with the exception of a high LogP value, suggesting lower lipophilicity.[2] This single violation does not necessarily preclude it from being a viable drug candidate, as many successful drugs deviate from these guidelines. The high LogP value does, however, indicate that formulation strategies to improve solubility and bioavailability may be necessary.

The induction of both apoptosis and protective autophagy by this compound highlights a complex mechanism of action that warrants further investigation, particularly in combination therapies.[1] The downregulation of the anti-apoptotic protein Mcl-1 is a significant finding, as Mcl-1 is a known resistance factor in many cancers.[1]

This technical guide provides a foundational workflow for the in silico assessment of drug-likeness for novel compounds like this compound. While computational predictions are a valuable tool, they must be validated through subsequent in vitro and in vivo experimental studies. The methodologies and data presented here should aid researchers in making informed decisions in the early stages of the drug discovery and development process.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Petromurin C

Executive Summary

Petromurin C, a bis-indolyl benzenoid natural product isolated from the marine-derived fungus Aspergillus candidus KUFA0062, has garnered significant interest for its potent cytotoxic and anti-leukemic activities.[1][2][3][4][5][6][7] While its pharmacological effects are the subject of ongoing research, the precise biosynthetic pathway responsible for its production within its fungal host remains unelucidated. This technical guide addresses this knowledge gap by presenting a scientifically grounded hypothetical biosynthesis pathway for this compound.

This document outlines the likely precursor molecules and proposes a sequence of enzymatic transformations based on the biosynthesis of structurally related fungal metabolites. Furthermore, it provides detailed experimental protocols that researchers can employ to investigate and ultimately confirm this proposed pathway. The information herein is intended to serve as a foundational resource for initiating research into the molecular genetics and enzymology of this compound biosynthesis, paving the way for future synthetic biology and drug development efforts.

Introduction to this compound

This compound is a secondary metabolite produced by the marine sponge-associated fungus Aspergillus candidus KUFA0062.[3][4][5] Structurally, it belongs to the bis-indolyl benzenoid class of alkaloids, characterized by two indole moieties linked to a central benzene ring.[3] This structural class is known for a variety of biological activities, and this compound is no exception. Studies have demonstrated its efficacy against several human cancer cell lines, where it induces protective autophagy followed by apoptosis through the mitochondrial stress pathway.[1][2][5]

The co-isolation of this compound with other bis-indolyl benzenoids, such as asterriquinol D dimethyl ether and kumbicins, from Aspergillus species strongly suggests a shared or analogous biosynthetic origin.[3][4][8] Understanding this pathway is critical for several reasons: it can enable the bioengineering of the producing strain to increase yields, facilitate the creation of novel analogues through combinatorial biosynthesis, and provide enzymatic tools for chemoenzymatic synthesis.

Proposed Biosynthesis Pathway of this compound (Hypothetical)

While the definitive biosynthetic gene cluster (BGC) for this compound is unknown, we can infer a plausible pathway based on its chemical structure and established knowledge of fungal natural product biosynthesis. The pathway is proposed to originate from the amino acid L-tryptophan and a benzoquinone precursor, likely derived from the shikimate pathway.

The key proposed steps are:

-

Dimerization of Tryptophan Derivatives: The pathway likely initiates with the dimerization of two L-tryptophan-derived molecules.

-

Formation of the Bis-indolyl Quinone Core: These indole precursors are coupled to a benzoquinone moiety to form a bis-indolyl quinone scaffold, a common intermediate in the biosynthesis of related compounds like terrequinone A.

-

Reduction and Tailoring: The quinone is then likely reduced to a hydroquinone (benzenoid) form. Subsequent tailoring enzymes, such as methyltransferases or oxidoreductases, would then modify the core structure to yield the final this compound molecule.

Biological Activity of this compound

While its biosynthesis is yet to be explored, the biological effects of this compound have been quantified. The compound exhibits significant cytotoxicity against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~30-50 | [1] |

| U937 | Histiocytic Lymphoma | >50 | [1] |

| HepG2 | Hepatocellular Carcinoma | 34.8 | [9] |

| HT29 | Colorectal Adenocarcinoma | 12.3 | [9] |

| HCT116 | Colorectal Carcinoma | 21.5 | [9] |

| A549 | Lung Carcinoma | 45.3 | [9] |

| A375 | Malignant Melanoma | 25.4 | [9] |

| MCF-7 | Breast Adenocarcinoma | 94.8 |[9] |

Data synthesized from cited literature. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Table 2: Pro-apoptotic Activity of this compound in MV4-11 Cells

| Treatment | Concentration (µM) | Caspase 3/7 Activation (Fold Increase) | Mcl-1 Protein Level Reduction | Reference |

|---|---|---|---|---|

| This compound | 30 | ~2.5 | 61.4% | [1][5] |

| this compound | 50 | ~6.6 | 77.1% |[1][5] |

Data represents effects after 24-hour treatment.[1][5]

Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathway and identify the responsible genes and enzymes, a series of standard molecular biology and biochemical experiments are required.

Genome Mining for the Biosynthetic Gene Cluster (BGC)

This protocol outlines the process for identifying the candidate BGC for this compound from the genomic data of Aspergillus candidus.

Methodology:

-

Genomic DNA Extraction: Culture Aspergillus candidus KUFA0062 in Potato Dextrose Broth (PDB) for 5-7 days. Harvest mycelia by filtration, freeze-dry, and grind to a fine powder in liquid nitrogen. Extract total genomic DNA using a fungal DNA extraction kit (e.g., Zymo Research, Qiagen) following the manufacturer's protocol.

-

Genome Sequencing: Prepare a sequencing library and perform whole-genome sequencing using a platform such as Illumina NovaSeq or PacBio Sequel to generate high-quality long and short reads.

-

Genome Assembly and Annotation: Assemble the genome de novo using assemblers like SPAdes or Canu. Predict protein-coding genes and perform functional annotation using pipelines like MAKER or FunAnnotate.

-

BGC Identification: Submit the assembled genome to specialized BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Search the output for clusters predicted to produce indole or alkaloid-type compounds.

-

Homology Analysis: Perform BLASTp searches against the predicted proteome using protein sequences of known enzymes from related pathways (e.g., terrequinone A biosynthesis enzymes from Aspergillus terreus) as queries to identify homologous genes.

-

Candidate Selection: A high-confidence candidate BGC will contain genes encoding a core synthase (likely an NRPS-like enzyme for tryptophan dimerization) and plausible tailoring enzymes (reductases, methyltransferases) clustered together in one genomic locus.

Gene Knockout for BGC Validation

This protocol describes how to confirm the role of a candidate BGC by deleting a core synthase gene.

Methodology:

-

Construct Deletion Cassette: Amplify ~1 kb fragments upstream (5' flank) and downstream (3' flank) of the target core gene from A. candidus gDNA. Using fusion PCR or Gibson assembly, clone these flanks on either side of a selectable marker gene (e.g., hygB, conferring hygromycin resistance) in a suitable vector.

-

Protoplast Formation: Grow A. candidus and treat the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to generate protoplasts.

-

Transformation: Transform the generated protoplasts with the linear deletion cassette using a PEG-CaCl₂ mediated method.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the selective agent (e.g., hygromycin B). Screen resistant colonies by PCR using primers that bind outside the integrated cassette and within the marker gene to confirm homologous recombination.

-

Metabolite Analysis: Culture the wild-type strain and the confirmed gene knockout mutant under production-permissive conditions. Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS). The abolishment of the peak corresponding to this compound in the mutant's metabolic profile confirms the BGC's involvement.

Isotopic Labeling to Confirm Precursors

This protocol is for determining the molecular building blocks of this compound.

Methodology:

-

Precursor Feeding: Prepare a minimal culture medium for A. candidus. Supplement separate cultures with ¹³C-labeled precursors, such as U-¹³C-L-tryptophan or ¹³C-acetate.

-

Culturing and Extraction: Inoculate the supplemented media with A. candidus and incubate for the standard production period. Harvest the culture and perform a standard extraction to isolate this compound.

-

Purification and Analysis: Purify the labeled this compound using preparative HPLC.

-

NMR Spectroscopy: Acquire ¹³C NMR spectra for the labeled and unlabeled this compound samples. An enhancement of specific carbon signals in the spectrum of the labeled sample relative to the unlabeled sample confirms the incorporation of the precursor and reveals the specific atoms derived from it.

-

Mass Spectrometry: Use high-resolution mass spectrometry to observe the mass shift in the labeled this compound, confirming the number of precursor units incorporated into the final molecule.

Conclusion and Future Outlook

The biosynthesis of this compound represents an exciting and unexplored area of fungal natural product chemistry. This guide provides a robust hypothetical framework and the necessary experimental blueprints for researchers to begin the process of pathway elucidation. Confirming this pathway will not only fill a fundamental knowledge gap but also unlock the potential for synthetic biology approaches to enhance the production of this promising anti-cancer agent and generate novel, therapeutically valuable derivatives. The identification and characterization of the enzymes within the this compound BGC will provide new biocatalytic tools for the broader scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.lih.lu [researchportal.lih.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Analogs and Derivatives of Petromurin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromurin C, a bis-indolyl benzenoid natural product, has garnered significant attention in the scientific community for its potent cytotoxic and anti-tubercular activities. This technical guide provides a comprehensive overview of this compound, its known synthetic derivatives, and structurally related natural analogs. The document details the biological activities of these compounds, with a focus on their anti-cancer properties, particularly against acute myeloid leukemia (AML). Furthermore, this guide outlines the experimental protocols for the synthesis of this compound derivatives and the methodologies for key biological assays. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms and research processes involved.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, originally isolated from the marine-derived fungus Aspergillus candidus KUFA0062, is a prime example of a bioactive microbial metabolite with potential for drug development. Its unique bis-indolyl benzenoid structure has been a focal point for synthetic modifications aimed at enhancing its therapeutic properties, such as solubility and target specificity. This guide serves as a technical resource for researchers engaged in the exploration of this compound and its analogs for applications in oncology and infectious diseases.

This compound and its Natural Analogs

This compound belongs to the broader class of bis-indolyl alkaloids. While no direct natural analogs of this compound with the same core phenyl-bis-indole structure have been reported, other naturally occurring bis-indolyl compounds share structural similarities and exhibit interesting biological activities. These include arundine, vibrindole A, and arsindoline A. A direct comparison of their cytotoxic activities on the same cell lines is not extensively available in the literature, which highlights an area for future research.

Synthetic Derivatives of this compound: Nitrile Series

To improve the physicochemical properties and biological activity of this compound, a series of nitrile derivatives have been synthesized. These modifications primarily involve O-alkylation and N-alkylation.

Data Presentation: Biological Activities

The cytotoxic and anti-tubercular activities of this compound and its nitrile derivatives are summarized in the tables below.

Table 1: Cytotoxic Activity of this compound and its Nitrile Derivatives against Acute Myeloid Leukemia (MV4-11) Cell Line [1]

| Compound | Modification | IC50 (µM) |

| This compound | - | >50 |

| Derivative 1 | O-CH₂CN | 12.96 |

| Derivative 2 | O-(CH₂)₂CN | 15.32 |

| Derivative 3 | O-(CH₂)₃CN | 18.75 |

| Derivative 4 | O-(CH₂)₄CN | 20.00 |

| Derivative 7 | O-CH₂(o-CN)Ph | 14.28 |

| Derivative 8 | O-CH₂(m-CN)Ph | 16.67 |

| Derivative 9 | O-CH₂(p-CN)Ph | 13.85 |

| Derivative 10 | O,N,N'-(CH₂CN)₃ | 15.21 |

Table 2: Anti-tubercular Activity of this compound Nitrile Derivatives [1]

| Compound | Modification | MIC (µM) against M.tb H37Ra |

| Derivative 15 | O,N,N'-(CH₂(p-CN)Ph)₃ | 6.25 |

Note: The majority of the synthesized nitrile derivatives showed negligible inhibition against human normal cell lines L-02 and 293T at a concentration of 100 µM, indicating high efficacy and low toxicity.[1]

Experimental Protocols

Synthesis of O-alkylated this compound Nitrile Derivatives[1]

This protocol describes a general method for the O-alkylation of this compound.

Materials:

-

This compound

-

Dry N,N-dimethylformamide (DMF)

-

1 M aqueous Potassium Carbonate (K₂CO₃)

-

Appropriate bromoalkyl nitrile or bromomethyl benzonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (50.0 mg, 0.11 mmol) in dry DMF (5 mL).

-

Add 1 M aqueous K₂CO₃ (165 µL, 0.165 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating reagent (bromoalkyl nitrile or bromomethyl benzonitrile, 0.22 mmol).

-

Stir the reaction mixture for 4 hours at room temperature.

-

Add ethyl acetate (20 mL) to the mixture.

-

Wash the organic layer with brine (3 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Purify the crude product by column chromatography.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of compounds on cancer cell lines.

Materials:

-

Human acute myeloid leukemia (MV4-11) cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (this compound and its derivatives)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed MV4-11 cells in 96-well plates at a density of 1 x 10⁵ cells/well.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of proteins involved in the apoptotic pathway.

Materials:

-

MV4-11 cells treated with test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Mcl-1, Caspase-3, Caspase-9, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway by inhibiting Mcl-1.

Experimental Workflow for Synthesis of O-alkylated Nitrile Derivatives

Caption: Workflow for the synthesis of O-alkylated this compound nitrile derivatives.

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound and its synthetic nitrile derivatives represent a promising class of compounds with significant potential for the development of new anti-cancer and anti-tubercular agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field. The demonstrated efficacy of the nitrile derivatives against AML cells, coupled with their low toxicity to normal cells, underscores the value of continued structural modification and biological evaluation. Future research should focus on exploring a wider range of derivatives, elucidating the precise molecular targets, and conducting in vivo efficacy studies. Furthermore, a systematic evaluation of the biological activities of other natural bis-indolyl alkaloids on relevant cancer cell lines would provide a broader context for the therapeutic potential of this structural class.

References

Initial Cytotoxicity Screening of Petromurin C on Various Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromurin C, a bis-indolyl benzenoid secondary metabolite isolated from the marine-derived fungus Aspergillus candidus, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, including its effects on various cancer cell lines, its mechanism of action in acute myeloid leukemia (AML), and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction to this compound

This compound is a natural product that has garnered interest for its potential as an anticancer agent. It was first isolated from the culture extract of Aspergillus candidus KUFA 0062, which was obtained from the marine sponge Epipolasis sp.[1]. Structurally, it is classified as a bis-indolyl benzenoid. Studies have shown that this compound exhibits cytotoxic activity against several cancer cell lines, including those of colorectal, breast, and hematological origin[1][2].

In Vitro Cytotoxicity of this compound

Initial cytotoxicity screenings are crucial for evaluating the potential of a novel compound as an anticancer therapeutic. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these screenings, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Summary of this compound Cytotoxicity Data

The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Solid Tumors | |||

| HT-29 | Colorectal Adenocarcinoma | 34.8 | [2] |

| MCF-7 | Breast Adenocarcinoma | 94.8 | [2] |

| A549 | Lung Carcinoma | Not Reported | |

| HepG2 | Hepatocellular Carcinoma | Not Reported | |

| U-87 MG | Glioblastoma | Not Reported | |

| U251 | Malignant Glioma | Ineffective | [2] |

| T98G | Malignant Glioma | Ineffective | [2] |

| Hematological Malignancies | |||

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~30-50 (time-dependent) | [3] |

| U937 | Histiocytic Lymphoma (FLT3 wild-type) | >50 (time-dependent) | [3] |

Note: The IC50 values for A549, HepG2, and U-87 MG cell lines have not been specifically reported in the reviewed literature, although initial studies mentioned activity against lung, liver, and brain cancer cell lines[4][5]. Further research is required to quantify the cytotoxic potency of this compound against these cell types.

Mechanism of Action in Acute Myeloid Leukemia (AML)

The mechanism of action of this compound has been elucidated in FLT3-ITD positive AML cells, revealing a multi-faceted process involving the induction of both protective autophagy and apoptosis[1][6].

Induction of Autophagy and Apoptosis

This compound treatment in AML cells leads to the early formation of autophagosomes, a hallmark of autophagy[2]. While this initial response is protective, sustained exposure to this compound triggers the intrinsic (mitochondrial) pathway of apoptosis[1][6].

Key Molecular Events

-

Downregulation of Mcl-1: this compound significantly reduces the levels of the anti-apoptotic protein Mcl-1, a key regulator of mitochondrial integrity[1][6].

-

Mitochondrial Stress: The decrease in Mcl-1 leads to mitochondrial membrane potential loss[4].

-

Caspase Activation: This is followed by the activation of initiator caspase-9 and executioner caspases-3 and -7, which are critical for the dismantling of the cell during apoptosis[1][6].

The mechanism of action in solid tumor cell lines has not yet been fully elucidated and warrants further investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's cytotoxic effects.

Cell Culture

Cancer cell lines (e.g., HT-29, MCF-7, A549, HepG2, U-87 MG, MV4-11, U937) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

White-walled 96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay System (or similar)[1]

-

Luminometer

Procedure:

-

Seed cells in white-walled 96-well plates and treat with this compound as described for the MTT assay.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-